N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide is an organic compound with a complex structure that includes an aminophenyl group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 3-aminophenol in an appropriate solvent (e.g., dichloromethane).
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 4-methylphenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Purify the product using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of molecules that can target specific biological pathways and receptors.
Industry: Utilized in the production of specialty chemicals and intermediates. It can be incorporated into formulations for coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(3-Aminophenyl)-3-(4-methylphenoxy)propanamide: Similar structure but with a different acyl chain length, leading to variations in chemical properties and biological activities.
N-(3-Aminophenyl)-4-(4-methylphenoxy)butanamide:
The uniqueness of this compound lies in its specific acetamide backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAVOQFZFVWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.